molecular formula C13H13ClN2 B14501973 1-Benzyl-1-(3-chlorophenyl)hydrazine CAS No. 64512-30-7

1-Benzyl-1-(3-chlorophenyl)hydrazine

Cat. No.: B14501973
CAS No.: 64512-30-7
M. Wt: 232.71 g/mol
InChI Key: ROCFLTWBVOOYRR-UHFFFAOYSA-N
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Description

1-Benzyl-1-(3-chlorophenyl)hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1-(3-chlorophenyl)hydrazine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with 3-chlorophenylhydrazine in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired hydrazine derivative.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1-(3-chlorophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine to amines or other reduced forms.

    Substitution: The benzyl and chlorophenyl groups can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines.

Scientific Research Applications

1-Benzyl-1-(3-chlorophenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-(3-chlorophenyl)hydrazine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its biological effects are mediated through interactions with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 1-Benzyl-1-phenylhydrazine
  • 1-Benzyl-1-(4-chlorophenyl)hydrazine
  • 1-Benzyl-1-(2-chlorophenyl)hydrazine

Comparison: 1-Benzyl-1-(3-chlorophenyl)hydrazine is unique due to the position of the chlorine atom on the phenyl ring. This positional difference can influence the compound’s reactivity and biological activity, making it distinct from its analogs.

Properties

CAS No.

64512-30-7

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

1-benzyl-1-(3-chlorophenyl)hydrazine

InChI

InChI=1S/C13H13ClN2/c14-12-7-4-8-13(9-12)16(15)10-11-5-2-1-3-6-11/h1-9H,10,15H2

InChI Key

ROCFLTWBVOOYRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC(=CC=C2)Cl)N

Origin of Product

United States

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